[1,1-Biphenyl]-2,6-diol,2-bromo-
Description
[1,1-Biphenyl]-2,6-diol,2-bromo- is a brominated biphenyl derivative featuring hydroxyl groups at the 2- and 6-positions and a bromine substituent at the 2'-position. This compound exhibits unique reactivity due to its hydrogen-bonding capabilities, which enhance stereoselectivity in catalytic reactions . Its structure enables intramolecular and intermolecular hydrogen bonding, critical for stabilizing transition states in enantioselective bromination processes using catalysts like Catalyst 2 and N-bromosuccinimide (NBS) . Applications span asymmetric synthesis and chiral material preparation.
Properties
IUPAC Name |
3-bromo-2-phenylcyclohexa-1,5-diene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12(15)8-4-7-10(14)11(12)9-5-2-1-3-6-9/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLBAYOVWUUSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=C(C1(O)Br)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,6-diol,2-bromo- typically involves the bromination of [1,1-Biphenyl]-2,6-diol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl compound in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-2,6-diol,2-bromo- may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2,6-diol,2-bromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl compound without the bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of [1,1-Biphenyl]-2,6-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1-Biphenyl]-2,6-diol,2-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,6-diol,2-bromo- depends on its interaction with specific molecular targets. The hydroxyl groups and bromine atom can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and biological activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
- Structure : Methoxy groups replace hydroxyls at the 2- and 6-positions, with bromine at 4'.
- Properties: Molecular Weight: 293.15 g/mol . Solubility: Soluble in chloroform, methanol, and DMSO . Reactivity: Methoxy groups reduce hydrogen-bonding capacity compared to hydroxyls, leading to lower polarity and altered reactivity in electrophilic substitutions.
- Applications : Used as a research chemical in organic synthesis, particularly where electron-donating methoxy groups modulate reaction pathways .
(R)-3,3′-Bis([1,1′-biphenyl]-4-yl)-[1,1′-binaphthalene]-2,2′-diol
(R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol
2,2’-Bis(p-carboxyphenoxy)biphenyl
- Structure: Biphenyl with carboxyphenoxy substituents.
- Properties :
(1'R,2'R)-5'-Methyl-4-pentyl-2'-(prop-1-en-2-yl)-tetrahydro-[1,1'-biphenyl]-2,6-diol
- Structure : Tetrahydro-biphenyl with alkyl and alkenyl substituents.
- Complexity: Additional substituents increase hydrophobicity, contrasting with the target compound’s polar hydroxyl groups .
Biological Activity
The compound [1,1-Biphenyl]-2,6-diol,2-bromo- is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies. The information presented here is based on diverse and authoritative sources.
Chemical Structure and Properties
[1,1-Biphenyl]-2,6-diol,2-bromo- features a biphenyl core with hydroxyl groups at the 2 and 6 positions and a bromine atom at the 2 position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that biphenyl derivatives exhibit significant antitumor properties. For instance, compounds similar to [1,1-Biphenyl]-2,6-diol have been shown to inhibit the proliferation of tumor cells and induce apoptosis. The presence of hydroxyl groups is critical for their activity as they enhance the interaction with cellular targets.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| [1,1-Biphenyl]-2,6-diol,2-bromo- | TBD | Induces apoptosis |
| Variolin B | 50-100 | Inhibits P-glycoprotein |
| Doxorubicin | 0.70-9.61 | DNA intercalation |
The mechanisms through which [1,1-Biphenyl]-2,6-diol,2-bromo- exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some biphenyl derivatives can cause cell cycle arrest at various phases, particularly G0/G1 phase.
- Inhibition of Angiogenesis : Certain derivatives inhibit the formation of new blood vessels, which is crucial for tumor growth.
Study 1: Anticancer Activity in vitro
A study evaluated the cytotoxic effects of [1,1-Biphenyl]-2,6-diol derivatives on human cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptotic cells upon treatment.
Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of biphenyl derivatives found that the presence of hydroxyl groups at specific positions enhances biological activity. Modifications to the bromine substituent also influenced potency against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1,1-Biphenyl]-2,6-diol,2-bromo- under varying reaction conditions?
- Methodological Answer : The synthesis of brominated biphenyl derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, adjusting catalyst systems (e.g., Pd/Cu ratios) and reaction solvents (polar vs. non-polar) can influence yield and regioselectivity. A factorial design approach (e.g., varying temperature, pressure, and stoichiometry) is recommended to systematically optimize parameters .
- Key Considerations : Monitor intermediates via HPLC or GC-MS to track side-product formation, especially halogen displacement inefficiencies .
Q. How can spectroscopic techniques resolve structural ambiguities in brominated biphenyl derivatives?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm substitution patterns. For example, bromine’s deshielding effects in ¹H NMR distinguish ortho/meta/para isomers, while IR spectroscopy identifies hydroxyl stretching frequencies (~3200–3600 cm⁻¹) .
- Data Contradiction Tip : Discrepancies between calculated and observed molecular ion peaks (HRMS) may indicate isotopic interference or incomplete purification. Triangulate with elemental analysis .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of [1,1-Biphenyl]-2,6-diol,2-bromo- in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) simulations to model transition states in cross-coupling reactions. For experimental validation, use kinetic isotope effects (KIE) or Hammett plots to elucidate electronic effects of bromine and hydroxyl groups on reaction rates .
- Complexity Management : Address contradictions between computational predictions and empirical data by refining solvation models or revisiting steric parameters in DFT calculations .
Q. How can biphenyl derivatives be tailored for advanced applications (e.g., organic electronics or bioactive molecules)?
- Methodological Answer : Functionalize the biphenyl core via regioselective C–H activation or directed ortho-metalation. For bioactivity studies, use molecular docking simulations to predict interactions with target proteins (e.g., kinase inhibitors). Validate with in vitro assays (e.g., IC₅₀ determination) .
- Interdisciplinary Integration : Combine synthetic chemistry with materials science (e.g., conductivity measurements) or pharmacology (e.g., ADMET profiling) to assess multifunctionality .
Q. What strategies mitigate challenges in scaling up biphenyl derivative synthesis?
- Methodological Answer : Implement process intensification techniques (e.g., flow chemistry) to enhance heat/mass transfer and reduce side reactions. Use design of experiments (DoE) to identify critical quality attributes (CQAs) for reactor design (e.g., residence time distribution, mixing efficiency) .
- Data-Driven Scaling : Correlate lab-scale kinetic data with pilot-plant outcomes using dimensionless numbers (e.g., Reynolds, Damköhler) to ensure geometric and dynamic similarity .
Data Contradiction Analysis & Experimental Design
Q. How to reconcile discrepancies in reported catalytic efficiencies for brominated biphenyl synthesis?
- Methodological Answer : Conduct meta-analysis of published protocols, accounting for variables like catalyst loading, solvent purity, and reaction atmosphere (e.g., inert vs. aerobic). Use statistical tools (e.g., ANOVA) to isolate significant factors. Replicate key studies under standardized conditions to validate reproducibility .
Q. What experimental frameworks support the integration of biphenyl derivatives into multi-step synthetic pathways?
- Methodological Answer : Adopt modular synthesis workflows with orthogonal protecting groups (e.g., silyl ethers for hydroxyl groups). Use real-time reaction monitoring (e.g., in situ FTIR) to optimize sequential steps. For example, bromine’s leaving-group ability can be leveraged in subsequent nucleophilic substitutions .
Tables for Key Parameters
| Parameter | Optimization Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C | Non-linear increase | |
| Catalyst (Pd/C) Loading | 1–5 mol% | Threshold-dependent | |
| Solvent Polarity | THF vs. DMF | Regioselectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
